6-(4-Bromophenyl)piperidin-2-one
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Overview
Description
6-(4-Bromophenyl)piperidin-2-one is an organic compound with the molecular formula C11H12BrNO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a bromophenyl group attached to the piperidin-2-one ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenyl)piperidin-2-one typically involves the bromination of phenylpiperidin-2-one. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the phenyl ring .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives. This method involves the use of palladium or rhodium catalysts to facilitate the hydrogenation process. The reaction is conducted under high pressure and temperature to achieve optimal yields .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Bromophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce the corresponding piperidine derivative.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or rhodium catalysts, high pressure, and temperature.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidin-2-one derivatives.
Scientific Research Applications
6-(4-Bromophenyl)piperidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine with a similar structure but lacking the bromophenyl group.
Phenylpiperidin-2-one: A precursor to 6-(4-Bromophenyl)piperidin-2-one, differing by the absence of the bromine atom.
Uniqueness: this compound is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-(4-bromophenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-6-4-8(5-7-9)10-2-1-3-11(14)13-10/h4-7,10H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPGNDANMWJZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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